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Abstract

Dicarboximide fungicides, particularly iprodione, represent a critical class of agrochemicals for
managing a wide range of fungal pathogens. Classified under the Fungicide Resistance Action
Committee (FRAC) Group 2, their primary mode of action involves the disruption of osmotic
signal transduction.[1] This technical guide provides a comprehensive overview of the
molecular mechanisms underlying the fungicidal activity of iprodione, secondary biochemical
effects, and the evolution of fungal resistance. It includes summaries of quantitative data,
detailed experimental protocols for key assays, and visual diagrams of the core signaling
pathways and workflows.

Primary Mode of Action: Disruption of the HOG
Signaling Pathway

The principal target of iprodione is a Group Il two-component hybrid histidine kinase (HK), a
central sensor in the High Osmolarity Glycerol (HOG) signaling pathway.[2][3][4][5] This
pathway is a conserved mechanism in fungi that allows them to adapt to environmental
changes, especially osmotic stress.[1][6] The specific histidine kinase targeted by iprodione is
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encoded by the Bosl1 gene (Botrytis osmosensing 1) in Botrytis cinerea and its orthologs, such
as Shosl in Sclerotinia homoeocarpa.[2][7][8]

In a typical fungal two-component system, an external signal (like hyperosmotic stress) is
perceived by the sensor histidine kinase. This triggers a multi-step phosphorelay cascade
(His — Asp — His — Asp) that ultimately leads to the phosphorylation and activation of the
Mitogen-Activated Protein Kinase (MAPK), Hog1.[1][9][10] Activated Hog1 translocates to the
nucleus and induces the expression of stress-response genes, including those required for the
synthesis of glycerol, a compatible osmolyte that helps the cell balance internal turgor
pressure.[10][11][12]

Iprodione is believed to interfere with the normal function of the Bos1/Shos1 histidine kinase,
leading to aberrant signaling.[4] This results in the hyperactivation of the downstream HOG
pathway, causing an uncontrolled and excessive accumulation of intracellular glycerol.[4][13]
[14] This severe osmotic imbalance is cytotoxic and leads to cell death in susceptible fungal
strains.[4]
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Caption: Iprodione targets the Bos1/Shos1 histidine kinase, disrupting the HOG pathway.
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Secondary Mechanisms of Action
Induction of Lipid Peroxidation

A substantial body of evidence indicates that dicarboximide fungicides induce oxidative stress,
primarily through the peroxidation of membrane lipids.[15] This process involves the generation
of reactive oxygen species (ROS) that attack polyunsaturated fatty acids in the fungal cell
membrane, leading to a loss of membrane integrity, cellular leakage, and ultimately, cell death.
The fungicidal activity of iprodione correlates positively with its capacity to cause lipid
peroxidation.[15] This effect can be quantified by measuring thiobarbituric acid reactive
substances (TBARS), such as malondialdehyde (MDA), which are byproducts of lipid
peroxidation.[16] Furthermore, the toxic effects of iprodione can be mitigated by the
application of antioxidants like a-tocopherol, supporting the role of oxidative damage in its
mode of action.[14]
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Caption: Logical flow of iprodione-induced lipid peroxidation leading to cell death.

© 2025 BenchChem. All rights reserved. 4/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/9772096/
https://www.benchchem.com/product/b1672158?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/9772096/
https://experiments.springernature.com/articles/10.1007/978-1-0716-2345-9_7
https://www.benchchem.com/product/b1672158?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/12450134/
https://www.benchchem.com/product/b1672158?utm_src=pdf-body-img
https://www.benchchem.com/product/b1672158?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672158?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Effects on Nucleic Acid and Protein Synthesis

Several sources report that iprodione interferes with the synthesis of RNA and proteins, or
DNA and proteins, thereby inhibiting mycelial growth.[3][17] However, this mechanism is less
clearly defined than the effects on osmotic sensing and lipid peroxidation. It is plausible that
these effects are downstream consequences of the primary modes of action, such as cellular
stress and membrane damage, rather than a direct inhibition of the transcriptional or
translational machinery.

Mechanisms of Fungal Resistance

The intensive use of iprodione has led to the development of resistance in many fungal
populations. The primary mechanisms are well-characterized and involve genetic modifications
that reduce the fungicide's effectiveness.

» Target Site Mutations: The most common mechanism is the occurrence of point mutations in
the Bos1/Shosl gene.[2][7] These mutations result in amino acid substitutions in the histidine
kinase protein, which reduce the binding affinity of iprodione to its target.[4][13] This
prevents the hyperactivation of the HOG pathway. Common mutations in B. cinerea include
1365S, Q369P, and N373S.[5][8]

o Overexpression of Efflux Pumps: Quantitative resistance, or tolerance to higher
concentrations of the fungicide, is often associated with the overexpression of ATP-binding
cassette (ABC) transporters.[2][5] These membrane proteins function as efflux pumps,
actively removing the fungicide from the cell and lowering its intracellular concentration to
sub-lethal levels.

» Fitness Costs: Notably, resistance mutations can be associated with a fitness penalty. In the
absence of the fungicide, resistant strains may exhibit reduced mycelial growth, sporulation,
and pathogenicity compared to their wild-type counterparts.[13]

Quantitative Data Summary

The efficacy of iprodione is typically quantified by the half-maximal effective concentration
(ECso) or inhibitory concentration (ICso), which represents the concentration of the fungicide
required to inhibit fungal growth by 50%. These values vary significantly between fungal
species and between sensitive and resistant isolates.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b1672158?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7402349/
https://chemicalwarehouse.com/blogs/active-ingredients/iprodione
https://www.benchchem.com/product/b1672158?utm_src=pdf-body
https://apsjournals.apsnet.org/doi/10.1094/PHYTO-05-16-0211-R
https://www.researchgate.net/publication/311693386_Molecular_Mechanisms_Involved_in_Qualitative_and_Quantitative_Resistance_to_the_Dicarboximide_Fungicide_Iprodione_in_Sclerotinia_homoeocarpa_Field_Isolates
https://www.benchchem.com/product/b1672158?utm_src=pdf-body
https://apsjournals.apsnet.org/doi/10.1094/PHYTO-07-23-0241-R
https://pubmed.ncbi.nlm.nih.gov/38598410/
https://fitosanitariosostenible.com/wp-content/uploads/2014/03/characterization-of-iprodione-resistance-in-botrytis-cinereafrom-strawberry-and-blackberry.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6638203/
https://apsjournals.apsnet.org/doi/10.1094/PHYTO-05-16-0211-R
https://fitosanitariosostenible.com/wp-content/uploads/2014/03/characterization-of-iprodione-resistance-in-botrytis-cinereafrom-strawberry-and-blackberry.pdf
https://pubmed.ncbi.nlm.nih.gov/38598410/
https://www.benchchem.com/product/b1672158?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672158?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Fungal Species Isolate Type ECso | ICs0 Value Reference(s)
Botrytis cinerea Sensitive 0.07 - 0.87 pg/mL [3]
o Lab-induced Resistant
Botrytis cinerea 674 - 1026 pg/mL [3]
Mutant
Exserohilum turcicum Not Specified 0.01 mg/L [18]
Sclerotinia -
Sensitive ~0.6 pM [14]

sclerotiorum

Table 1: Summary of reported ECso/ICso values for iprodione against various fungal
pathogens.

Experimental Protocols
Protocol: Mycelial Growth Inhibition Assay for ECso
Determination

This protocol is used to determine the concentration of iprodione that inhibits fungal mycelial
growth by 50%.

e Media Preparation: Prepare Potato Dextrose Agar (PDA) and amend it with a serial dilution
of iprodione (e.g., 0, 0.01, 0.1, 1, 10, 100 pg/mL) dissolved in a suitable solvent (e.qg.,
DMSO). Ensure the final solvent concentration is consistent across all plates and does not
inhibit fungal growth. Pour the amended agar into 90 mm Petri dishes.[19][20]

 Inoculation: From the margin of an actively growing, pure fungal culture, take a 5 mm
mycelial plug using a sterile cork borer. Place the plug, mycelium-side down, onto the center
of each fungicide-amended and control plate.[20]

 Incubation: Incubate the plates at a suitable temperature (e.g., 20-25°C) in the dark for a
period sufficient for the control plate to show significant growth but not cover the entire plate
(e.g., 3-5 days).[21]

» Measurement: Measure two perpendicular diameters of the fungal colony on each plate.
Subtract the diameter of the initial plug to determine the net growth.
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o Calculation: For each concentration, calculate the percentage of growth inhibition relative to
the solvent-only control using the formula: Inhibition (%) = [(Diameter_Control -
Diameter_Treatment) / Diameter_Control] x 100.

o Data Analysis: Plot the percentage inhibition against the logarithm of the fungicide
concentration. Use probit analysis or a non-linear regression model to calculate the ECso
value.[20]

Protocol: Sequencing of the Bos1 Gene for Resistance
Analysis

This protocol identifies mutations in the target gene associated with resistance.

» Fungal Culture and DNA Extraction: Grow the fungal isolate (both sensitive and potentially
resistant) in liquid Potato Dextrose Broth (PDB) for several days. Harvest the mycelium by
filtration, freeze-dry, and grind it to a fine powder in liquid nitrogen. Extract total genomic
DNA using a commercial fungal DNA extraction kit or a standard CTAB protocol.[22]

o PCR Amplification: Design primers flanking the coding region of the Bos1 gene based on
published sequences for the target species. Perform a Polymerase Chain Reaction (PCR)
using the extracted genomic DNA as a template. The reaction mixture typically includes DNA
template, forward and reverse primers, dNTPs, PCR buffer, MgClz, and Tag DNA
polymerase.[23]

e PCR Product Purification: Run the PCR product on an agarose gel to verify the size of the
amplicon. Purify the PCR product from the gel or directly from the reaction mixture using a
commercial PCR cleanup kit to remove primers and unincorporated dNTPs.

e Sanger Sequencing: Send the purified PCR product for bidirectional Sanger sequencing
using the same primers used for amplification.

e Sequence Analysis: Assemble the forward and reverse sequence reads to obtain a
consensus sequence. Align the sequence from the resistant isolate against the sequence
from a known sensitive (wild-type) isolate to identify any single nucleotide polymorphisms
(SNPs) that result in amino acid changes.[5]
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Caption: Experimental workflow for the analysis of target-site fungicide resistance.
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Protocol: Thiobarbituric Acid Reactive Substances
(TBARS) Assay

This protocol quantifies lipid peroxidation by measuring MDA levels.

o Sample Preparation: Grow fungal mycelium in liquid culture with and without iprodione
treatment for a defined period (e.g., 24 hours). Harvest, wash, and homogenize the
mycelium in a suitable buffer (e.g., RIPA buffer) on ice. Centrifuge to pellet debris and collect
the supernatant (lysate).[24][25]

» Protein Precipitation: To 100 pL of lysate, add 200 pL of ice-cold 10% Trichloroacetic Acid
(TCA) to precipitate proteins. Incubate on ice for 15 minutes.[25]

o Centrifugation: Centrifuge the samples at ~2,200 x g for 15 minutes at 4°C. Carefully collect
the supernatant, which contains the MDA.[25]

e Reaction: In a screw-cap tube, mix 200 pL of the supernatant with an equal volume of 0.67%
(w/v) Thiobarbituric Acid (TBA) reagent.[24][25]

 Incubation: Incubate the mixture in a boiling water bath for 10-15 minutes to allow the color
reaction to proceed. A pink-colored adduct will form. Cool the tubes to room temperature.[25]

e Measurement: Transfer 150 pL of the cooled reaction mixture to a 96-well plate. Measure the
absorbance at 532 nm using a spectrophotometer or microplate reader.[25][26]

e Quantification: Prepare a standard curve using a known concentration of MDA or its
precursor, 1,1,3,3-tetramethoxypropane. Calculate the concentration of TBARS in the
samples by comparing their absorbance to the standard curve. Express results as nmol MDA
per mg of protein.[24]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Mode of action of dicarboximide fungicides like
Iprodione]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672158#mode-of-action-of-dicarboximide-
fungicides-like-iprodione]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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